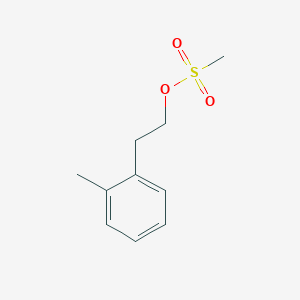
2-(2-methylphenyl)ethyl methanesulfonate
Vue d'ensemble
Description
2-(2-methylphenyl)ethyl methanesulfonate is an organic compound belonging to the class of methanesulfonates It is characterized by the presence of a methanesulfonate group attached to a 2-(2-methylphenyl)ethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)ethyl methanesulfonate typically involves the reaction of 2-(2-methylphenyl)ethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-(2-methylphenyl)ethanol+methanesulfonyl chloride→2-(2-methylphenyl)ethyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methylphenyl)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidation of the compound can yield the corresponding sulfone or sulfoxide, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives, such as amines, ethers, or thioethers.
Reduction: The major product is 2-(2-methylphenyl)ethanol.
Oxidation: The major products are the corresponding sulfone or sulfoxide derivatives.
Applications De Recherche Scientifique
2-(2-methylphenyl)ethyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Research: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenyl)ethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of covalent bonds with biological molecules. This property is exploited in medicinal chemistry for the development of drugs that target specific enzymes or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl methanesulfonate: An alkylating agent used in genetic research and mutagenesis studies.
Methyl methanesulfonate: Another alkylating agent with similar properties and applications.
Methanesulfonic acid: The parent compound of methanesulfonates, used in various industrial applications.
Uniqueness
2-(2-methylphenyl)ethyl methanesulfonate is unique due to the presence of the 2-(2-methylphenyl)ethyl moiety, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C10H14O3S |
|---|---|
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
2-(2-methylphenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C10H14O3S/c1-9-5-3-4-6-10(9)7-8-13-14(2,11)12/h3-6H,7-8H2,1-2H3 |
Clé InChI |
GDVVLNBCFKVKCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CCOS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














